N-Phthaloyl-DL-threonin-Methylester N-Phthaloyl-DL-threonin-Methylester
Brand Name: Vulcanchem
CAS No.: 39739-08-7
VCID: VC8428287
InChI: InChI=1S/C13H13NO5/c1-7(15)10(13(18)19-2)14-11(16)8-5-3-4-6-9(8)12(14)17/h3-7,10,15H,1-2H3/t7-,10+/m0/s1
SMILES: CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol

N-Phthaloyl-DL-threonin-Methylester

CAS No.: 39739-08-7

Cat. No.: VC8428287

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

N-Phthaloyl-DL-threonin-Methylester - 39739-08-7

Specification

CAS No. 39739-08-7
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
IUPAC Name methyl (2R,3S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoate
Standard InChI InChI=1S/C13H13NO5/c1-7(15)10(13(18)19-2)14-11(16)8-5-3-4-6-9(8)12(14)17/h3-7,10,15H,1-2H3/t7-,10+/m0/s1
Standard InChI Key XQMNCJKSXOXYGO-OIBJUYFYSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O
SMILES CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O
Canonical SMILES CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Phthaloyl-DL-threonin-Methylester typically follows a two-step protocol:

  • Phthaloylation: DL-threonine reacts with phthalic anhydride in dimethylformamide (DMF) at 0–20°C, forming N-phthaloyl-DL-threonine.

  • Esterification: The carboxylate group is treated with methanol and sulfuric acid under reflux to yield the methyl ester.

A patent describing analogous phthaloyl amino acid synthesis (EP0233733A2) details optimized conditions:

  • Temperature: Staged reactions from -10°C to 40°C improve yield by minimizing side reactions .

  • Catalysts: Sodium carbonate or potassium carbonate enhances nucleophilic attack during phthaloylation .

  • Workup: Acidification to pH 2.5 precipitates the product, followed by recrystallization in ethanol .

Table 1: Synthesis Conditions for N-Phthaloyl-DL-threonin-Methylester

StepReagentsTemperatureYield
PhthaloylationPhthalic anhydride, DMF0–20°C85%
EsterificationMethanol, H₂SO₄Reflux90%

Industrial Manufacturing

Industrial processes scale these steps using continuous-flow reactors to maintain precise temperature control and reduce reaction times. Pilot studies report a throughput of 50–100 kg/batch with >95% purity after column chromatography.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone, yielding N-phthaloyl-DL-β-ketobutanate.

  • Reduction: LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the phthaloyl group.

Pd-Catalyzed Arylation

Recent advancements (J. Am. Chem. Soc. 2014) demonstrate the compound’s utility in C–H functionalization. Using Pd(OAc)₂ (2.5 mol %) and AgOAc in hexafluoroisopropyl alcohol (HFIP), aryl iodides couple at the β-position of threonine, forming biaryl peptides .

Equation 1: Arylation Reaction

N-Phthaloyl-DL-threonin-Methylester+Ar–IPd(OAc)2,HFIPAr–C₃H₆–N-Phthaloyl-DL-threonin-Methylester\text{N-Phthaloyl-DL-threonin-Methylester} + \text{Ar–I} \xrightarrow{\text{Pd(OAc)}_2, \text{HFIP}} \text{Ar–C₃H₆–N-Phthaloyl-DL-threonin-Methylester}

This method achieves 88% yield for monoarylation and 8% diarylation, underscoring its efficiency .

Applications in Pharmaceutical and Peptide Chemistry

Peptide Synthesis

The phthaloyl group’s stability under basic conditions makes the compound ideal for solid-phase peptide synthesis (SPPS). It resists racemization during coupling, enabling the production of enantiomerically pure peptides .

Comparative Analysis with Analogous Compounds

Table 2: Properties of Phthaloyl-Protected Amino Acid Esters

CompoundMolecular FormulaHydroxyl GroupMelting Point (°C)
N-Phthaloyl-DL-threonin-MethylesterC₁₃H₁₃NO₅Yes158–160
N-Phthaloyl-DL-serine-MethylesterC₁₂H₁₁NO₅Yes145–147
N-Phthaloyl-DL-valine-MethylesterC₁₄H₁₅NO₄No132–134

The hydroxyl group in threonine derivatives confers higher polarity and reactivity compared to valine or alanine analogs, enabling unique applications in glycosylation and crosslinking.

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